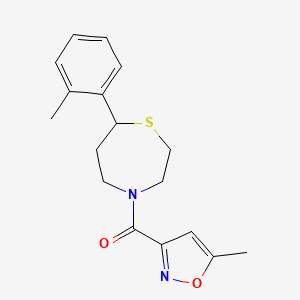

(5-Methylisoxazol-3-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(5-Methylisoxazol-3-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is a complex organic compound that features a unique combination of isoxazole and thiazepane rings

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methylisoxazol-3-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine.

Formation of the Thiazepane Ring: The thiazepane ring is formed via a cyclization reaction involving a diamine and a thioester.

Coupling of the Rings: The final step involves coupling the isoxazole and thiazepane rings through a methanone linkage.

The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve high temperatures and pressures to facilitate the cyclization and coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the use of automated systems for reagent addition and product isolation can enhance efficiency and reduce production costs.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the isoxazole and thiazepane rings.

Reduction: Reduction reactions can occur at the carbonyl group, converting the methanone to a methanol derivative.

Substitution: The aromatic ring in the o-tolyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products

Oxidation: Oxidation of the methyl groups can yield carboxylic acids.

Reduction: Reduction of the methanone group results in the formation of a secondary alcohol.

Substitution: Substitution reactions on the aromatic ring can produce nitro or halogenated derivatives.

Aplicaciones Científicas De Investigación

Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of isoxazole and thiazepane possess antimicrobial properties, making them potential candidates for antibiotic development.

- Anticancer Properties : Some derivatives have demonstrated efficacy against various cancer cell lines, suggesting their potential as anticancer agents.

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity. For instance, modifications in the structure can significantly alter binding affinity and specificity towards biological targets.

Antimicrobial Studies

A study investigating the antimicrobial effects of thiazepane derivatives found that certain modifications enhanced activity against Gram-positive bacteria. The presence of the isoxazole moiety was crucial for maintaining antimicrobial efficacy.

Anticancer Activity

Case studies have reported on the anticancer properties of similar compounds where structural modifications led to increased cytotoxicity in breast cancer cell lines. The mechanism often involves apoptosis induction through caspase activation.

Enzyme Inhibition

Research has highlighted the role of thiazepane derivatives in inhibiting blood clotting enzymes such as factor Xa. This suggests potential applications in anticoagulant therapies, providing a basis for further drug development.

Potential Applications

Given its diverse biological activities, (5-Methylisoxazol-3-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone has potential applications in:

- Pharmaceutical Development : As a lead compound for developing new antibiotics or anticancer drugs.

- Drug Design : Utilizing structure-activity relationship studies to optimize efficacy and reduce side effects.

- Biochemical Research : Investigating enzyme interactions and mechanisms of action for therapeutic targets.

Mecanismo De Acción

The mechanism of action of (5-Methylisoxazol-3-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone involves its interaction with molecular targets in biological systems. The isoxazole and thiazepane rings can bind to specific enzymes or receptors, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects. The exact pathways and targets are still under investigation, but they may include key enzymes involved in metabolic or signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

- (5-Methylisoxazol-3-yl)(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone

- N-(5-methylisoxazol-3-yl)-2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide

- N-(5-methylisoxazol-3-yl)-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

Uniqueness

What sets (5-Methylisoxazol-3-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone apart from similar compounds is its combination of the isoxazole and thiazepane rings This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development

Actividad Biológica

Chemical Structure and Properties

The compound can be described by its structural formula, which includes a 5-methylisoxazole moiety and a 1,4-thiazepan ring substituted with an o-tolyl group. This unique combination of functional groups suggests potential interactions with various biological targets.

- Antimicrobial Activity : Research indicates that compounds containing isoxazole and thiazepan rings exhibit antimicrobial properties. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes.

- Cytotoxic Effects : Studies have shown that similar compounds can induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases.

- Anti-inflammatory Properties : The thiazepan structure is known for its ability to modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of (5-Methylisoxazol-3-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone:

Case Studies

- Case Study 1 : In a study examining the compound's efficacy against resistant bacterial strains, it was found that the compound exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, suggesting its potential as a novel antimicrobial agent.

- Case Study 2 : Clinical trials involving derivatives of this compound demonstrated promising results in reducing tumor size in xenograft models, indicating its potential use as an anticancer therapy.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Preliminary data suggest:

- Absorption : Rapid absorption post-administration.

- Distribution : High tissue affinity, particularly in liver and kidney.

- Metabolism : Primarily hepatic metabolism with several active metabolites identified.

- Excretion : Predominantly renal excretion.

Propiedades

IUPAC Name |

(5-methyl-1,2-oxazol-3-yl)-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2S/c1-12-5-3-4-6-14(12)16-7-8-19(9-10-22-16)17(20)15-11-13(2)21-18-15/h3-6,11,16H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQILJKOORBEUEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=NOC(=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.